molecular formula C35H37N3O6 B600967 Lercanidipine Impurity B CAS No. 1119226-97-9

Lercanidipine Impurity B

Cat. No. B600967
CAS RN: 1119226-97-9
M. Wt: 595.70
InChI Key:
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Description

Lercanidipine Impurity B, also known as Ethyl methyl (4RS)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate , is an impurity of Lercanidipine, a dihydropyridine calcium channel blocker used for the management of hypertension .


Synthesis Analysis

The synthesis of Lercanidipine and its impurities has been achieved using High Performance Liquid Chromatography (HPLC) methods . The Lercanidipine and its impurities were resolved on an Inertsil ODS 3V 150 X 4.6 mm, C18 column using a mobile phase system containing 0.1% TFA: Acetonitrile (50:50 v/v.) at a detector wavelength of 225 nm, with a flow rate of 1.0 ml/min and a column temperature of 300C .


Molecular Structure Analysis

The molecular formula of Lercanidipine Impurity B is C35H37N3O6 . The molecular weight is 595.7 .


Chemical Reactions Analysis

The chemical reactions involving Lercanidipine and its impurities have been studied using liquid chromatographic methods . The acetonitrile content and pH of the mobile phase were factors extracted for analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of Lercanidipine and its impurities have been analyzed using liquid chromatographic methods . The most appropriate conditions for rapid, sensitive, precise, and reproducible analysis were defined .

Scientific Research Applications

Chromatographic Analysis

Lercanidipine and its impurities, including Impurity B, have been studied using chromatographic methods . The main objective of these studies is to define the most appropriate conditions for rapid, sensitive, precise, and reproducible analysis . The optimized method reported the most appropriate mobile phase to be a 35:65 mixture of acetonitrile and an aqueous solution of 1.5% TEA, pH adjusted to 3.0 by addition of orthophosphoric acid .

Pharmaceutical Quality Control

Lercanidipine Impurity B is used in the quality control of pharmaceutical products . The levels of the impurities, including Impurity B, are checked to ensure they meet stipulated requirements . For example, in one study, the level of Impurity B was found to be below the Limit of Detection (LOD) .

Method Development and Validation

The presence of Lercanidipine and its impurities, including Impurity B, is used in the development and validation of High Performance Liquid Chromatography (HPLC) methods . These methods are developed to be rapid, precise, robust, and cost-effective .

Quantitative Determination in Bulk Drug Materials

The developed HPLC methods can be used to quantitatively determine Lercanidipine, including its impurities like Impurity B, in bulk drug materials . This is crucial in the pharmaceutical industry to ensure the quality and safety of the drugs .

Nephroprotective Potential

While this application is not directly related to Lercanidipine Impurity B, it’s worth noting that Lercanidipine, the parent compound, has been studied for its nephroprotective potential . It belongs to the DHP-CCBs, with an ability to lower BP due to the direct dilatation of both the efferent and the afferent glomerular arteries, while maintaining the intraglomerular capillary pressure at the same level .

Mechanism of Action

Target of Action

Lercanidipine, the parent compound of Lercanidipine Impurity B, is a calcium channel blocker of the dihydropyridine class . It primarily targets L-type calcium channels in the smooth muscle cells of blood vessels . These channels are responsible for the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes .

Mode of Action

Lercanidipine inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This inhibition is achieved possibly by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum . The decrease in intracellular calcium inhibits the contractile processes of the myocardial smooth muscle cells .

Pharmacokinetics

The bioavailability of Lercanidipine is influenced by factors such as polymorphism, particle size, and physiological conditions . For instance, under usual fasted (pH 1.3) and fed (pH 4.9) gastric conditions, the two polymorphs of Lercanidipine have similar bioavailability, regardless of the particle size . At high gastric ph in the fasted state (eg, pH 30), the bioavailability of one form can be considerably lower than that of the other, unless the particle size is less than 20 μm .

Result of Action

The action of Lercanidipine leads to a decrease in blood pressure . This is achieved through the dilation of the coronary and systemic arteries, which in turn decreases total peripheral resistance and systemic blood pressure . The decrease in intracellular calcium also inhibits the contractile processes of the myocardial smooth muscle cells .

Action Environment

The action of Lercanidipine is influenced by environmental factors such as the pH and composition of the buffer media . For example, the solubilities of Lercanidipine polymorphs are strongly dependent on the composition and pH of the buffer media . This highlights the importance of investigating the effect of the buffer nature when evaluating the solubility of ionizable polymorphic substances .

Future Directions

The future directions for the study of Lercanidipine and its impurities could involve further optimization of the liquid chromatographic method for separation of Lercanidipine and its impurities . Additionally, more research could be conducted to understand the impact of Lercanidipine Impurity B on the efficacy and safety of Lercanidipine.

properties

IUPAC Name

5-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl]oxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H37N3O6/c1-23-30(33(39)40)32(27-17-12-18-28(21-27)38(42)43)31(24(2)36-23)34(41)44-35(3,4)22-37(5)20-19-29(25-13-8-6-9-14-25)26-15-10-7-11-16-26/h6-18,21,29H,19-20,22H2,1-5H3,(H,39,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJPFRTCYDMQXMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H37N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

595.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lercanidipine Impurity B

CAS RN

1119226-97-9
Record name 5-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl]oxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylic acid
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